1H-Benzimidazol-2-amine, 1-acetyl-(9CI) is a compound belonging to the class of benzimidazoles, which are organic compounds characterized by a fused benzene and imidazole ring structure. This specific compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to its interactions with biological systems.
The compound is classified under the broader category of benzimidazoles, which are known for their diverse biological activities. Its chemical formula is and it has a molecular weight of approximately 160.17 g/mol. The compound's CAS number is 936-70-8, while its IUPAC name is 1-acetyl-2-amino-1H-benzimidazole .
The synthesis of 1H-benzimidazol-2-amine, 1-acetyl-(9CI) can be achieved through several methods, typically involving the reaction of o-phenylenediamine with acetic anhydride or acetyl chloride under controlled conditions. A common procedure includes:
This method allows for high yields and purity, making it suitable for further applications in medicinal chemistry .
The molecular structure of 1H-benzimidazol-2-amine, 1-acetyl-(9CI) features a benzimidazole core with an acetyl group attached at the nitrogen atom. The structural formula can be represented as follows:
Key structural identifiers include:
1H-Benzimidazol-2-amine, 1-acetyl-(9CI) can undergo various chemical reactions typical of amines and aromatic compounds. Notable reactions include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 1H-benzimidazol-2-amine derivatives typically involves interaction with biological targets such as proteins or enzymes. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial in cell division processes. This action leads to antiproliferative effects in cancer cells, making these compounds valuable in cancer therapy .
1H-Benzimidazol-2-amine, 1-acetyl-(9CI) exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
The scientific applications of 1H-benzimidazol-2-amine, 1-acetyl-(9CI) are extensive:
These applications highlight the compound's versatility and importance in medicinal chemistry and drug development .
The benzimidazole core has transitioned from a structural curiosity to a privileged scaffold in medicinal chemistry over the past century. Early derivatives like 2-aminobenzimidazole (C₇H₇N₃) emerged as fundamental building blocks, enabling the development of antiparasitic agents in the mid-20th century. This evolution accelerated with the discovery of substituted derivatives such as 1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine (C₁₃H₁₈N₄O), which demonstrated enhanced pharmacokinetic properties and target specificity [3] . The strategic incorporation of alkyl and aryl groups at the N-1 position—exemplified by compounds like 1-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine (C₁₈H₂₀ClN₃)—marked a significant milestone, enabling modulation of biological activities ranging from antimicrobial to anticancer effects [7] [8]. The scaffold’s versatility is evidenced by its integration into FDA-approved drugs (e.g., albendazole for antiparasitic applications and abemaciclib for oncology), validating its enduring relevance in drug development pipelines.
Table 1: Key Benzimidazole Derivatives in Drug Discovery
| Compound | Molecular Formula | Key Therapeutic Application | Historical Impact |
|---|---|---|---|
| 2-Aminobenzimidazole | C₇H₇N₃ | Scaffold foundation | Early SAR exploration |
| 1-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine | C₁₃H₁₈N₄O | Kinase modulation | Enhanced solubility |
| 1-Butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine | C₁₈H₂₀ClN₃ | Antimicrobial lead | Proof of N-1/C-2 synergy |
| 4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amine | C₁₂H₁₇N₃ | TLR8 agonist | Adjuvant development |
Substituents at the N-1 and C-2 positions dictate the physicochemical and target-binding properties of benzimidazole derivatives. The N-1 position serves as a critical handle for modulating lipophilicity and steric bulk. For instance, alkyl chains (e.g., pentyl in 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine) enhance membrane permeability, while aromatic groups like benzyl (in 1-benzyl-1H-benzimidazol-2-amine) enable π-stacking interactions with protein targets [4] [8]. Acetylation at N-1, as in 1H-benzimidazol-2-amine,1-acetyl-(9CI), introduces a compact polar moiety that balances solubility and metabolic stability [4].
The C-2 amino group is indispensable for hydrogen-bonding networks. It acts as both a hydrogen bond donor (N–H) and acceptor (=N–), facilitating interactions with biological targets like Toll-like receptor 8 (TLR8) and vascular adhesion protein-1 (VAP-1) [4] [5] [8]. Acylation or alkylation of this group typically abolishes activity, as seen in derivatives where N-acylation (e.g., compound 10 in [3]) disrupts TLR8 binding. The synergy between N-1 and C-2 is evident in compounds like 1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine, where the dichlorobenzyl group at N-1 and free amine at C-2 collectively enable sub-micromolar inhibition of inflammatory targets [3] [8].
Acetylation at the N-1 position represents a strategic approach to optimize benzimidazole derivatives for drug-like properties. The acetyl group (–COCH₃) reduces basicity compared to alkylamines, minimizing off-target interactions and improving metabolic stability. This modification also fine-tunes lipophilicity, as evidenced by logP reductions of 0.5–1.5 units relative to alkylated analogues, thereby enhancing aqueous solubility [4] . In TLR8 agonists, acetylated derivatives exhibit superior selectivity by avoiding TLR7 activation—a common drawback of alkylamino variants [3].
Synthetically, N-1 acetylation is achieved via microwave-assisted condensation of o-phenylenediamine with acetyl cyanide or via post-functionalization of 2-aminobenzimidazole using acetyl chloride under mild base conditions (e.g., K₂CO₃/acetone) [4] . Structure-activity relationship (SAR) studies highlight that the acetyl group’s compact size allows optimal occupancy of hydrophobic pockets in targets like urokinase-type plasminogen activator (uPA), where 2-amino-1H-benzimidazol-5-ol (C₇H₇N₃O) acts as an inhibitor [5]. Compared to bulkier N-1 substituents (e.g., pentyl or benzyl), acetylation minimizes steric clashes while maintaining affinity, as demonstrated in kinase inhibition assays [3] [8].
Table 2: Impact of N-1 Substituents on Drug-Like Properties
| N-1 Substituent | logP Shift | Metabolic Stability | Target Affinity (Example) |
|---|---|---|---|
| Acetyl (–COCH₃) | ↓ 0.5–1.5 | High | TLR8 (EC₅₀ = 3–10 μM) |
| Pentyl (–C₅H₁₁) | ↑ 2.0–3.0 | Moderate | TLR8 (EC₅₀ = 3.23 μM) |
| Benzyl (–CH₂C₆H₅) | ↑ 1.8–2.5 | Low to Moderate | Inactive in TLR8 assays |
| Morpholinylethyl | Variable | High | Kinase inhibition |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0